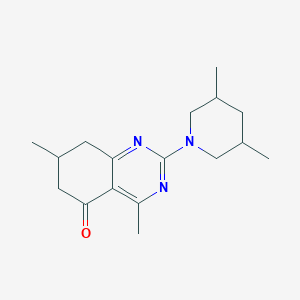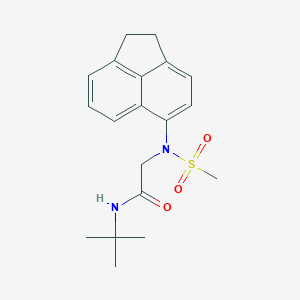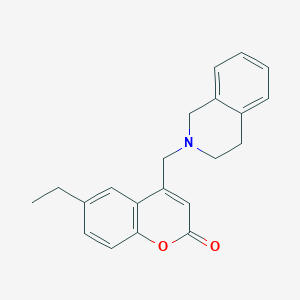![molecular formula C20H22N4O2S B4622114 N-(3,4-dimethylphenyl)-N'-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4622114.png)
N-(3,4-dimethylphenyl)-N'-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
Overview
Description
N-(3,4-dimethylphenyl)-N'-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea, also known as DMTU, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. DMTU is a thiadiazole derivative that has been reported to have antioxidant and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
Scientific Research Applications
Crystallographic and Spectral Properties
N-(coumarin-3-yl)-N'-[2-amino-5-phenyl-1,3,4-thiadiazol-2-yl] urea showcases its utility in understanding molecular structures through crystallography and spectral analyses. This compound's crystal structure includes dimethyl sulfoxide (DMSO) solvent molecules, forming a supramolecular architecture via hydrogen bonds and π-stacking interactions. Its geometry optimization and electronic transitions were studied using Density Functional Theory (DFT), revealing insights into its spectral properties and potential for antimicrobial applications (Hong-Song Zhang et al., 2017).
Synthesis and Biological Activity
The synthesis of novel N-substituted phenylureas, including N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas, demonstrates the compound's role in creating derivatives with potential biological activities. Preliminary tests indicated some of these derivatives possess plant growth regulatory properties, hinting at agricultural applications (Song Xin-jian et al., 2006).
Fungicidal Activities
N-(2,6-difluorobenzoyl)-N'-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea synthesis and characterization revealed its crystalline structure and highlighted its excellent fungicidal properties against various pathogens. This suggests the potential for developing effective fungicides to protect crops and ensure agricultural sustainability (Xin-jian Song et al., 2008).
Molecular Docking and NLO Properties
A comprehensive study on 2-((2-(4-(3-(2,5-dimethylphenyl)-3-methylcyclobutyl)thiazol-2-yl)hydrazono)methyl)phenol revealed not only the compound's photochromic nature and nonplanarity but also its potential in molecular docking and nonlinear optical (NLO) properties. This opens avenues for exploring these compounds in developing new antitumor agents and understanding their interactions at the molecular level (T. Karakurt et al., 2016).
Anti-tumor Metastasis
Research into N 1-(1,3,4-thiadiazole-2-yl)-N 3-m-chlorobenzoyl-urea highlighted its significant impact on reducing lung metastasis in a Lewis-lung-carcinoma model. This indicates a promising direction for cancer treatment research, particularly in exploring new compounds for metastasis inhibition (Zou Xia, 2011).
Safety and Hazards
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-4-11-26-17-9-6-15(7-10-17)18-23-24-20(27-18)22-19(25)21-16-8-5-13(2)14(3)12-16/h5-10,12H,4,11H2,1-3H3,(H2,21,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSYKJBHVMJGJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B4622038.png)
![3-(2-furylmethyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4622050.png)

![7-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4622062.png)


![2-[(5-{2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazino}-4H-1,2,4-triazol-3-yl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4622090.png)

![dimethyl 2-[(4-isopropylbenzoyl)amino]terephthalate](/img/structure/B4622096.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4622103.png)
![1-[(4-butylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4622104.png)
![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide](/img/structure/B4622105.png)
![2-{[3-(4-isopropylphenyl)-4-oxo-4H-chromen-7-yl]oxy}-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B4622106.png)
![3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B4622111.png)
